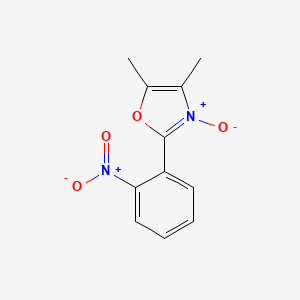
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide
概要
説明
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is a heterocyclic compound that belongs to the class of nitroazoles. This compound is characterized by the presence of a nitro group attached to an oxazole ring, which is further substituted with dimethyl and phenyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide typically involves the nitration of oxazole derivatives. One common method includes the reaction of 4,5-dimethyl-2-phenyl oxazole with nitric acid or a mixture of nitric and sulfuric acids. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the oxazole ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes. These processes allow for better control over reaction conditions, such as temperature and concentration of reagents, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Electrophilic reagents like halogens or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated derivatives.
科学的研究の応用
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.
作用機序
The mechanism of action of 4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide involves its interaction with molecular targets through its nitro and oxazole functional groups. The nitro group can participate in redox reactions, while the oxazole ring can interact with various biological molecules through hydrogen bonding and π-π interactions. These interactions can lead to the modulation of biological pathways and the exertion of specific effects .
類似化合物との比較
Similar Compounds
4,5-Dimethyl-2-phenyl oxazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-(2-Nitrophenyl)oxazole: Lacks the dimethyl groups, which can affect its steric and electronic properties.
4,5-Dimethyl-2-(4-nitrophenyl)oxazole: Similar structure but with the nitro group at a different position, leading to different reactivity and properties.
Uniqueness
4,5-Dimethyl-2-(2-nitrophenyl)oxazole 3-oxide is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. The combination of the nitro group with the dimethyl and phenyl groups on the oxazole ring makes it a versatile compound for various applications .
特性
IUPAC Name |
4,5-dimethyl-2-(2-nitrophenyl)-3-oxido-1,3-oxazol-3-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-7-8(2)17-11(12(7)14)9-5-3-4-6-10(9)13(15)16/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQAZNNRWXVRUQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=[N+]1[O-])C2=CC=CC=C2[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















